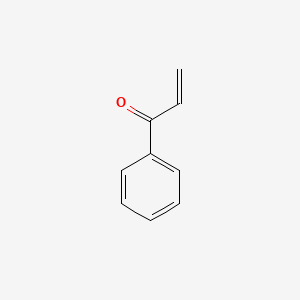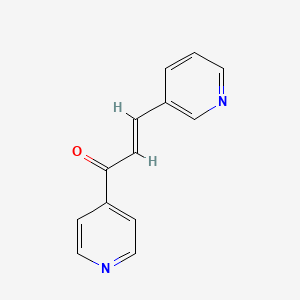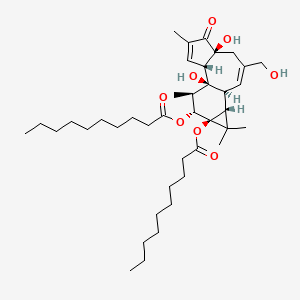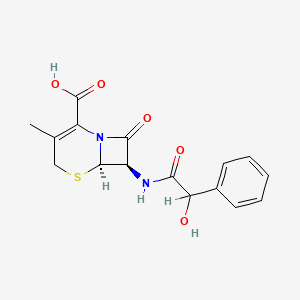
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid
Overview
Description
A1-226 is a cephalosporin of the class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium".
Scientific Research Applications
Synthesis and Structure-Activity Relationships : One study explored the synthesis and structure-activity relationships of cephalosporin antibiotics, including variants of the compound . These antibiotics were found to have significant activity against Gram-positive organisms and variable activity against Gram-negative organisms, with their efficacy depending on specific substitutions in the chemical structure (Naito et al., 1987).
Antimicrobial Activity : Another study synthesized a series of cephalosporin derivatives, including those related to our compound of interest. They found one particular derivative to have broad antimicrobial activity, including against difficult-to-treat organisms like Pseudomonas and lactamase producers (Maier et al., 1986).
Enzymatic Synthesis : A different approach involved using an enzyme from Acetobacter turbidans to synthesize cephalosporin, including the compound , from specific amino acid esters and 7-amino-3-deacetoxycephalosporanic acid. This study highlighted the substrate specificity and potential for enzymatic production of cephalosporins (Takahashi et al., 1974).
Chemical Reactivity and Stability : Research has also been conducted on the chemical reactivity and stability of cephalosporins, including the study of intramolecular reactions such as nucleophilic attacks, which are crucial for understanding the behavior of these antibiotics under various conditions (Indelicato et al., 1977).
Improved Synthesis Processes : Efforts to develop more efficient and environmentally friendly synthesis processes for cephalosporin intermediates have also been made. One such study achieved high yields using commercially available starting materials and simpler reaction steps (Yu et al., 2009).
Pharmaceutical Formulation : The preparation of stable crystalline forms of the antibiotic for pharmaceutical use has been explored, focusing on forms that are advantageous for drug formulations (Dibb et al., 1998).
properties
CAS RN |
59684-59-2 |
|---|---|
Product Name |
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid |
Molecular Formula |
C16H15KN2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1 |
InChI Key |
AXXQKCZBTZJBDZ-AYJWUPBJSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid A 1226 A1-226 A1-226, (6R-(6alpha,7beta(S*)))-isomer A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)

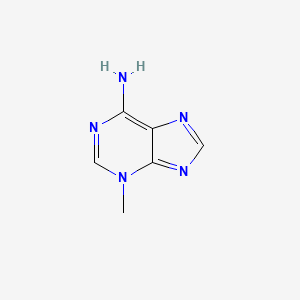
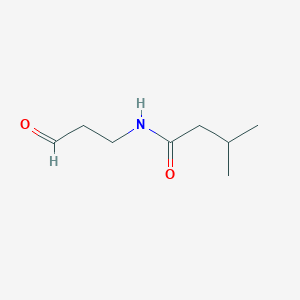
![1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1666302.png)

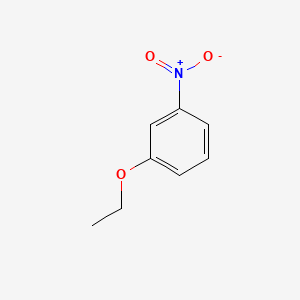
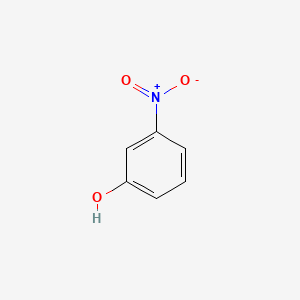
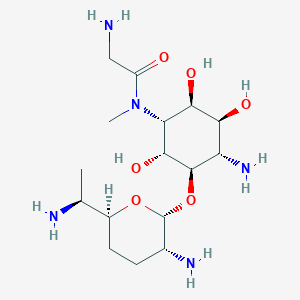
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
